4-Chloro-3-nitrobenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 512314. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZGXONNVLTQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052649 | |

| Record name | 4-Chloro-3-nitrobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | 4-Chloro-3-nitrobenzenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000018 [mmHg] | |

| Record name | 4-Chloro-3-nitrobenzenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

97-09-6 | |

| Record name | 4-Chloro-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitrobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-3-NITROBENZENESULFONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-chloro-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3-nitrobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-NITROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O1T5ZXF22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLORO-3-NITROBENZENESULFONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4-Chloro-3-nitrobenzenesulfonamide basic properties

An In-Depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonamide: Core Properties and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 97-09-6), a key chemical intermediate. The document details its fundamental physicochemical properties, established synthesis protocols, reactivity profile, and significant applications in the pharmaceutical and dye industries. It is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of this versatile compound. The guide incorporates detailed experimental procedures, safety protocols, and environmental fate considerations to ensure a complete and practical resource.

Introduction and Chemical Identity

This compound is an aromatic organic compound characterized by a benzene ring substituted with a chloro group, a nitro group, and a sulfonamide moiety.[1] These functional groups impart a unique chemical reactivity that makes it a valuable precursor in multi-step organic syntheses.[1] Its primary industrial significance lies in its role as a building block for more complex molecules, particularly in the synthesis of azo dyes and various pharmaceutical agents.[1][2][3][4] The strategic placement of the chloro and nitro groups on the benzene ring activates the molecule for specific nucleophilic substitution reactions, while the sulfonamide group offers a site for further chemical modification. This guide aims to consolidate the core technical information regarding this compound, providing a foundational resource for its effective and safe utilization in a research and development setting.

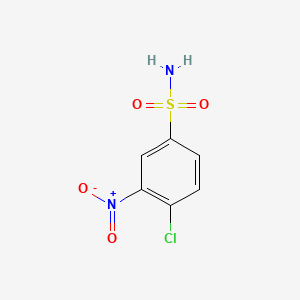

Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions. At room temperature, it exists as a yellow crystalline solid.[1] Its solubility profile is a critical consideration for its application in synthesis; it exhibits low solubility in water and nonpolar solvents like hexane but is more soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1] The pH of the medium can also influence its solubility.[1]

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 97-09-6 | [5][6] |

| Molecular Formula | C₆H₅ClN₂O₄S | [3][5] |

| Molecular Weight | 236.63 g/mol | [5] |

| Appearance | Yellow crystalline solid | [1][7] |

| Melting Point | 175-176 °C (conflicting data exists) | [5][7] |

| Boiling Point | ~175-176 °C (decomposes) | [5][7] |

| Density | ~1.60 g/cm³ (estimate) | [1][5] |

| pKa | 9.28 ± 0.60 (Predicted) | [5] |

| Log Kow (Octanol-Water Partition Coeff.) | 0.66 | [3] |

| Vapor Pressure | 1.8 x 10⁻⁶ mm Hg at 25 °C (estimate) | [3][4] |

| Water Solubility | Limited; 224.8 mg/L at 15 °C | [1][7] |

| Solubility in Organic Solvents | Low in nonpolar solvents (hexane, toluene); Higher in polar solvents (DMSO, methanol) | [1] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 2-chloronitrobenzene. This process involves chlorosulfonation followed by amidation. The causality behind this choice of starting material is the directing effect of the existing chloro and nitro groups on the benzene ring, which favors substitution at the desired position.

Step 1: Chlorosulfonation of 2-Chloronitrobenzene

The first step is the electrophilic aromatic substitution reaction where 2-chloronitrobenzene is reacted with chlorosulfonic acid to yield the intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.[8] The reaction temperature is carefully controlled to prevent side reactions and ensure a high yield of the desired isomer.[8]

Step 2: Amidation of 4-Chloro-3-nitrobenzenesulfonyl chloride

The resulting sulfonyl chloride is a reactive intermediate.[9] It is then carefully reacted with aqueous ammonia. The nucleophilic nitrogen of the ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide group.

General Synthesis Workflow

Caption: Key steps in the synthesis of this compound.

Detailed Experimental Methodology

This protocol is a synthesized representation based on established chemical principles and literature.[2]

-

Chlorosulfonation: Slowly add chlorosulfonic acid (e.g., 450 mL) to 2-chloronitrobenzene (e.g., 100 g) in a suitable reaction vessel equipped with a stirrer and temperature control.

-

Heating: Heat the reaction mixture to 100°C and maintain this temperature for approximately 6 hours.[2]

-

Cooling & Stirring: Cool the mixture to ambient temperature and continue stirring for an additional 12 hours to ensure the reaction goes to completion.[2]

-

Amidation: In a separate vessel, prepare chilled aqueous ammonia (e.g., 800 mL). Slowly and carefully pour the reaction mass from the previous step into the chilled ammonia, maintaining the temperature at or below -10°C. Stir the resulting mixture for 3 hours.[2]

-

Warming: Allow the reaction mixture to warm to room temperature (approx. 23°C) and stir for another 2 hours.[2]

-

Isolation: Filter the reaction mixture to collect the solid crude product. Wash the solid precipitate thoroughly with water (e.g., 3 x 200 mL).[2]

-

Purification (Recrystallization):

-

Dissolve the crude solid in methanol (e.g., 600 mL) at 60°C.[2]

-

Add water portion-wise (e.g., 3 x 200 mL), stirring for 1 hour after each addition while maintaining the temperature at 60°C.[2]

-

Cool the mixture to room temperature and stir for 1 hour to induce crystallization.[2]

-

Filter the purified solid and wash with a 1:1 mixture of methanol and water.[2]

-

A final crystallization from toluene can be performed for higher purity.[2]

-

-

Drying: Dry the final product under vacuum at 60°C to remove residual solvents.[2]

Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its functional groups. It is a versatile intermediate in organic synthesis.[1]

-

Pharmaceutical Synthesis: It serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical agents.[1] Its structure is a component of molecules investigated for potential antibacterial properties.[1]

-

Dye Industry: A primary application is its use as an intermediate for azo dyes.[2][3][4] The aromatic amine that can be formed by reducing the nitro group is a key component for creating the azo linkage (-N=N-), which is the chromophore in this class of dyes.

-

Chemical Research: The compound is widely used in chemical research as a building block to introduce the substituted phenylsulfonamide moiety into larger, more complex molecules.[1][6]

Application Pathways

Caption: Major application areas for this compound.

Spectroscopic and Analytical Data

Characterization of this compound is routinely performed using standard analytical techniques. Spectral data is available in public databases for reference.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to confirm the structure of the aromatic ring and the presence of the sulfonamide protons.[3][10]

-

Infrared (IR) Spectroscopy: FTIR spectra will show characteristic peaks for the N-H stretches of the sulfonamide, the S=O stretches, and the N-O stretches of the nitro group.[3]

-

Mass Spectrometry (MS): GC-MS analysis provides the molecular weight and fragmentation pattern, which helps confirm the compound's identity.[3]

Safety, Handling, and Environmental Fate

Hazard Identification and Safety Precautions

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[11]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] Overdose may lead to methemoglobinemia.[4]

-

Personal Protective Equipment (PPE):

-

Handling & Storage: Use only in a well-ventilated area.[11][12][13] Avoid breathing dust.[11][12] Wash hands thoroughly after handling.[11][12][13] Store in a dry, cool, and well-ventilated place with the container tightly closed.[11][12] Store locked up.[11][13]

Environmental Fate

Understanding the environmental impact is crucial for responsible chemical management.

-

Mobility in Soil: With an estimated soil adsorption coefficient (Koc) of approximately 54, the compound is expected to have very high mobility in soil.[3][11]

-

Bioconcentration: The estimated bioconcentration factor (BCF) is low (around 1.9), suggesting that it will not significantly bioconcentrate in aquatic organisms.[3][11]

-

Atmospheric Fate: In the atmosphere, it is predicted to exist in both vapor and particulate phases.[3] The vapor phase is expected to degrade slowly by reaction with hydroxyl radicals, with an estimated half-life of about 438 days.[3] It is essentially nonvolatile from water surfaces.[3]

Conclusion

This compound is a cornerstone intermediate with significant value in the chemical industry. Its well-defined physicochemical properties and predictable reactivity make it an essential building block for manufacturing dyes and pharmaceuticals. A thorough understanding of its synthesis, handling protocols, and safety considerations, as outlined in this guide, is paramount for its effective and responsible use in scientific research and industrial applications.

References

-

This compound - Solubility of Things. Solubility of Things. [Link]

-

This compound - ChemBK. ChemBK. [Link]

-

2-CHLORO-5-SULFAMOYLBENZOIC ACID CAS#: 97-04-1. Molbase. [Link]

-

This compound | C6H5ClN2O4S | CID 7324. PubChem, National Center for Biotechnology Information. [Link]

-

This compound - High purity | EN. Georganics. [Link]

-

4-Chloro-3-nitro-benzenesulfonamide - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

This compound - Hazardous Agents. Haz-Map. [Link]

-

2-chloro-5-(ethylsulfamoyl)benzoic acid CAS 97-04-1. MOLBASE. [Link]

- Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 97-09-6 [chemicalbook.com]

- 3. This compound | C6H5ClN2O4S | CID 7324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. 97-09-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound - High purity | EN [georganics.sk]

- 7. chembk.com [chembk.com]

- 8. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 9. CAS 97-08-5: 4-Chloro-3-nitrobenzenesulfonyl chloride [cymitquimica.com]

- 10. This compound(97-09-6) 1H NMR spectrum [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-3-nitrobenzenesulfonamide

For inquiries, please contact the author.

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, reactivity, and analytical methodologies for 4-Chloro-3-nitrobenzenesulfonamide. This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the handling, characterization, and application of this versatile chemical entity. We will delve into its structural attributes, spectroscopic profile, and thermal properties, supported by detailed experimental protocols and safety considerations.

Introduction: A Versatile Synthetic Building Block

This compound, with the CAS number 97-09-6, is an organic compound featuring a benzene ring substituted with a chloro, a nitro, and a sulfonamide group.[1][2] The strategic placement of these functional groups imparts a unique reactivity profile, making it a valuable precursor in various synthetic pathways. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring, influencing its chemical behavior and making it a focal point for further molecular elaboration.[3] This guide will systematically explore the fundamental properties of this compound, providing a robust knowledge base for its effective utilization in research and development. Notably, it serves as a crucial intermediate in the production of azo dyes and has applications in the pharmaceutical industry, for instance, in the synthesis of the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax.[4][5]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClN₂O₄S | [6] |

| Molecular Weight | 236.63 g/mol | [6] |

| CAS Number | 97-09-6 | [4] |

| Appearance | Yellow crystalline solid | [7] |

| Melting Point | There is a notable discrepancy in the reported melting points in various databases, with values ranging significantly. A reported value is approximately 183 °C.[7] However, other sources state a much lower range of 25-35 °C, which may refer to a different form or purity of the compound.[8] Due to this inconsistency, experimental verification is strongly recommended. | [7][8] |

| Solubility | Limited solubility in water. Soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). Low solubility in nonpolar solvents like hexane and toluene.[7] | [7] |

| pKa | 9.28 ± 0.60 (Predicted) | [8] |

| Vapor Pressure | 1.8 x 10⁻⁶ mm Hg at 25 °C (Estimated) | [6] |

| LogP (Octanol-Water Partition Coefficient) | 0.66 | [6] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the chlorosulfonation of 2-chloronitrobenzene, followed by amination. The causality behind this synthetic route lies in the directing effects of the substituents on the benzene ring and the reactivity of the resulting sulfonyl chloride.

Synthesis of the Precursor: 4-Chloro-3-nitrobenzenesulfonyl chloride

The key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, is prepared by the direct chlorosulfonation of o-chloronitrobenzene.[9] The reaction is temperature-controlled to maximize yield and purity.[10]

Diagram 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

Caption: Reaction scheme for the synthesis of the sulfonyl chloride precursor.

Step-by-Step Synthesis Protocol for this compound

This protocol is adapted from established synthetic procedures.[4]

-

Chlorosulfonation: To a reaction vessel, slowly add 2-chloronitrobenzene (100 g) to chlorosulfonic acid (450 mL).

-

Heat the reaction mixture to 100°C and maintain this temperature for 6 hours.

-

Cool the mixture to room temperature and continue stirring for an additional 12 hours.

-

Amination: Slowly pour the reaction mass into chilled aqueous ammonia (800 mL) while maintaining the temperature at -10°C for 3 hours.

-

Allow the mixture to warm to 23°C and stir for 2 hours.

-

Work-up and Purification: Filter the resulting solid and wash it three times with water (200 mL each).

-

Dissolve the solid in methanol (600 mL) at 60°C.

-

Add water (200 mL) and stir for 1 hour at 60°C. Repeat this step twice more.

-

Cool the mixture to room temperature, stir for 1 hour, and then filter the solid.

-

Wash the solid with a 1:1 mixture of methanol and water (100 mL).

-

Dry the solid under vacuum at 60°C to yield this compound. Further purification can be achieved by crystallization from toluene.[4]

Spectroscopic and Analytical Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Expected key peaks include:

-

N-H stretching of the sulfonamide group, typically in the region of 3300-3400 cm⁻¹.

-

Asymmetric and symmetric stretching of the NO₂ group , which are strong bands usually found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

S=O stretching of the sulfonamide group, appearing as two strong bands in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹.

-

C-Cl stretching , which will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 236, corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be evident for the molecular ion and any chlorine-containing fragments. Fragmentation would likely involve the loss of SO₂, NH₂, and other small moieties. GC-MS data available on PubChem indicates a base peak at m/z 30 and a secondary peak at m/z 236.[6]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis and purification of this compound and its derivatives.[12][13] A general protocol for the analysis is provided below.

Diagram 2: General HPLC Workflow

Caption: A typical workflow for the HPLC analysis of this compound.

Experimental Protocol: HPLC Analysis

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water. For mass spectrometry compatible methods, formic acid can be used as an additive.[12]

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is generally suitable.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample from its peak area using the calibration curve.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the interplay of its functional groups.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3] This allows for the displacement of the chloro group by a variety of nucleophiles, such as amines and alkoxides, providing a versatile route to a wide range of substituted derivatives. This reactivity is fundamental to its use as a synthetic intermediate.

Reactions of the Sulfonamide Group

The sulfonamide group itself can undergo various reactions. The acidic proton on the nitrogen can be deprotonated with a base, and the resulting anion can participate in further reactions.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. This transformation opens up another avenue for derivatization and the synthesis of compounds with different electronic and biological properties.

Applications in Synthesis

As previously mentioned, this compound is a key intermediate in the synthesis of azo dyes.[4] Its derivatives have also been explored for their potential biological activities. The core structure is a scaffold that can be modified to interact with various biological targets.

Safety and Handling

This compound is an irritant and may cause skin sensitization.[6] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator if handling large quantities or if dust is generated.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with significant utility in organic synthesis, driven by the reactivity imparted by its chloro, nitro, and sulfonamide functional groups. This guide has provided a detailed overview of its physicochemical properties, synthesis, analytical characterization, reactivity, and safety considerations. A thorough understanding of these aspects is crucial for its effective and safe use in research and development, particularly in the fields of medicinal chemistry and materials science. Further research into its biological activities and the development of novel synthetic applications will continue to underscore its importance as a versatile chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. Separation of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- on Newcrom R1 HPLC column. [Link]

-

ChemBK. This compound. [Link]

-

ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]

-

Solubility of Things. This compound. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Tradeindia. This compound at Best Price in Hyderabad, Telangana | Tsk Lifesciences. [Link]

-

SpectraBase. 4-Chloro-3-nitro-benzenesulfonyl chloride - Optional[Vapor Phase IR] - Spectrum. [Link]

-

SpectraBase. 4-Chloro-3-nitro-benzenesulfonamide - Optional[1H NMR] - Chemical Shifts. [Link]

- Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

Georganics. This compound - High purity | EN. [Link]

-

PubChem. 4-Chloro-3-nitrobenzoic acid. [Link]

-

LCGC North America. A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. [Link]

-

SIELC Technologies. Separation of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- on Newcrom R1 HPLC column. [Link]

-

Agilent. GC and GC/MS Applications. [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 97-09-6 [chemicalbook.com]

- 5. This compound at Best Price in Hyderabad, Telangana | Tsk Lifesciences [tradeindia.com]

- 6. This compound | C6H5ClN2O4S | CID 7324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 97-09-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Separation of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Separation of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to 4-Chloro-3-nitrobenzenesulfonamide: Structure, Properties, Synthesis, and Applications

Introduction

4-Chloro-3-nitrobenzenesulfonamide is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its unique molecular architecture, featuring a sulfonamide group, a nitro group, and a chlorine atom, imparts a chemical reactivity that makes it a versatile intermediate for organic synthesis.[1] This guide provides an in-depth exploration of its molecular characteristics, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its critical applications, most notably as a key building block in the synthesis of targeted pharmaceuticals.[1][2] The information herein is curated for researchers, scientists, and drug development professionals to serve as a practical and authoritative resource.

Molecular Structure and Identification

The reactivity and function of this compound are dictated by its molecular structure. The benzene ring is substituted with three key functional groups: a chlorine atom at position 4, a nitro group at position 3, and a sulfonamide group at position 1. The electron-withdrawing nature of the nitro and sulfonyl groups, combined with the directing effects of the chlorine atom, makes the molecule a valuable precursor for further chemical modifications.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 97-09-6 | [3][4][5][6] |

| Molecular Formula | C₆H₅ClN₂O₄S | [3][4][5] |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)[O-])Cl | [3] |

| InChIKey | SPZGXONNVLTQDE-UHFFFAOYSA-N |[3][7] |

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is essential for its effective use in experimental design, including reaction setup, purification, and formulation.

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

|---|---|---|---|

| Molecular Weight | 236.63 g/mol | [3][4][5] | |

| Appearance | Light yellow crystalline solid | [1][2] | |

| Melting Point | 175-176 °C | Some sources report values around 183°C. | [7] |

| Solubility | Limited in water; Low in nonpolar solvents (e.g., hexane); Soluble in polar organic solvents (e.g., methanol, DMSO). | The polar sulfonamide and nitro groups increase affinity for polar solvents. | [1][2] |

| pKa (Predicted) | 9.28 ± 0.60 | The sulfonamide proton is weakly acidic. |[7] |

The compound's solubility profile is a direct consequence of its structure.[1] While the benzene ring provides hydrophobic character, the polar sulfonamide and nitro groups allow for dipole-dipole interactions and hydrogen bonding (with the sulfonamide N-H), enhancing solubility in polar organic solvents.[1] Its limited water solubility can be influenced by pH; under basic conditions, deprotonation of the sulfonamide nitrogen can occur, which may alter its solubility characteristics.[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is a well-established, multi-step process that begins with a common industrial starting material, 2-chloronitrobenzene. The overall transformation relies on two fundamental reactions in organic chemistry: electrophilic aromatic substitution followed by nucleophilic substitution at a sulfur center.

Synthetic Pathway Overview

The synthesis proceeds via an intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.[8][9][10] This intermediate is formed by the sulfonation of 2-chloronitrobenzene using chlorosulfonic acid. The subsequent reaction of the sulfonyl chloride with ammonia yields the final sulfonamide product.

Caption: Figure 1: Synthetic pathway of this compound.

Detailed Experimental Protocol

This protocol synthesizes insights from established procedures. It is designed to be self-validating by providing clear checkpoints and rationale.

Materials:

-

2-chloronitrobenzene

-

Chlorosulfonic acid

-

Chilled aqueous ammonia

-

Methanol

-

Water

-

Standard laboratory glassware and safety equipment

Procedure:

-

Sulfonylation: In a fume hood, slowly add 2-chloronitrobenzene (1.0 mol equivalent) to an excess of chlorosulfonic acid (approx. 4-5 mol equivalents) in a reaction vessel equipped with a stirrer and gas outlet.[10]

-

Scientist's Note: The slow addition is critical to control the initial exothermic reaction. An excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.

-

-

Controlled Heating: Heat the reaction mixture to 100-120°C and maintain this temperature for approximately 4-6 hours, or until the evolution of hydrogen chloride gas subsides.[10]

-

Scientist's Note: The heating provides the necessary activation energy for the electrophilic aromatic substitution. The reaction is directed to the para-position relative to the chlorine atom due to its ortho-, para-directing nature and steric hindrance at the ortho-positions. Monitoring HCl evolution is a reliable way to track reaction progress.

-

-

Quenching and Amination: After cooling the reaction mass to ambient temperature, slowly and carefully pour it into a vessel containing a large volume of chilled aqueous ammonia with vigorous stirring, maintaining the temperature below 0°C.[6]

-

Scientist's Note: This is the most critical step. The chilled ammonia serves two purposes simultaneously: it neutralizes the highly corrosive excess chlorosulfonic acid in a controlled manner, and it acts as the nucleophile (NH₃) to displace the chloride from the intermediate sulfonyl chloride, forming the desired sulfonamide. The low temperature prevents hydrolysis of the sulfonyl chloride and controls the intense exotherm.

-

-

Isolation: Stir the resulting slurry as it warms to room temperature over 2-3 hours. Filter the precipitated solid and wash it thoroughly with cold water to remove any residual ammonium salts.[6]

-

Scientist's Note: Allowing the mixture to warm ensures the completion of the amination reaction. The solid product precipitates because it is insoluble in the aqueous medium.

-

-

Purification: Recrystallize the crude solid from a methanol/water solvent system. Dissolve the solid in hot methanol and gradually add water until the solution becomes turbid. Allow it to cool slowly to induce the formation of pure crystals.[6]

-

Scientist's Note: Recrystallization is a standard purification technique for solids. The methanol/water system is effective because the product is soluble in hot methanol but much less soluble in the cold, more aqueous mixture, allowing impurities to remain in the mother liquor.

-

-

Drying: Filter the purified crystals and dry them under vacuum at 60°C to yield this compound as a yellow crystalline solid.[6]

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile chemical intermediate.[1]

Case Study: Intermediate in Venetoclax Synthesis

A prominent and high-impact application is its use as a key starting material for the synthesis of Venetoclax.[2] Venetoclax is an FDA-approved oral medication for treating chronic lymphocytic leukemia (CLL).[2] It functions as a B-cell lymphoma-2 (Bcl-2) inhibitor, a mechanism that promotes apoptosis in cancer cells. The structural framework provided by this compound is elaborated through subsequent chemical steps to build the complex architecture of the final drug molecule. This application underscores the compound's direct relevance to modern pharmaceutical development.

Other Industrial and Research Applications

-

Dyestuff Intermediate: It serves as a precursor in the synthesis of certain azo dyes.[6] The functional groups on the ring can be chemically modified (e.g., reduction of the nitro group to an amine) to produce diazonium salts, which are key components in azo coupling reactions.

-

Organic Synthesis Building Block: In a broader context, it is used as a building block for creating more complex molecules in various research settings.[1]

-

Antibacterial Research: The sulfonamide moiety is a classic pharmacophore found in sulfa drugs. Consequently, this compound and its derivatives have been investigated for potential antibacterial properties.[1]

Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound is classified as an irritant.[7] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. It should be stored at room temperature in a dry, well-ventilated area, preferably under an inert atmosphere.[2][7]

Conclusion

This compound is a compound of significant industrial and academic importance. Its well-defined structure, predictable reactivity, and established synthesis make it a reliable and valuable intermediate. Its critical role in the production of life-saving pharmaceuticals like Venetoclax highlights the profound impact that such foundational molecules have in the field of drug development. This guide provides the core technical knowledge required for scientists to confidently and effectively utilize this versatile chemical in their research endeavors.

References

- PubChem. This compound. National Center for Biotechnology Information. [Link]

- Solubility of Things. This compound. [Link]

- Georganics. This compound. [Link]

- Tradeindia. This compound. Tsk Lifesciences. [Link]

- ChemBK. This compound. [Link]

- Shutterstock. This compound Skeletal Structure. [Link]

- Google Patents. Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

- PubChem. Benzenesulfonic acid, 4-chloro-3-nitro-. National Center for Biotechnology Information. [Link]

- ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound at Best Price in Hyderabad, Telangana | Tsk Lifesciences [tradeindia.com]

- 3. This compound | C6H5ClN2O4S | CID 7324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - High purity | EN [georganics.sk]

- 5. scbt.com [scbt.com]

- 6. This compound | 97-09-6 [chemicalbook.com]

- 7. 97-09-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 9. CAS 97-08-5: 4-Chloro-3-nitrobenzenesulfonyl chloride [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-3-nitrobenzenesulfonamide from 2-Chloronitrobenzene

Abstract

This technical guide provides a detailed, in-depth exploration of the synthetic pathway for producing 4-chloro-3-nitrobenzenesulfonamide, a valuable chemical intermediate in the pharmaceutical and dye industries.[1][2] The synthesis commences with the readily available starting material, 2-chloronitrobenzene. The core of this process involves a two-step reaction sequence: an electrophilic aromatic substitution via chlorosulfonation, followed by a nucleophilic substitution to form the final sulfonamide. This document elucidates the underlying chemical principles, provides a field-proven experimental protocol, and summarizes critical process parameters for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

Significance of this compound

This compound is a key building block in organic synthesis. Its bifunctional nature, featuring a reactive sulfonamide group and a substituted aromatic ring, makes it a versatile precursor for more complex molecular architectures. It is particularly noted as an intermediate in the synthesis of various azo dyes and has been investigated for its potential in the development of novel pharmaceutical agents, including those with antibacterial properties.[1][2]

Rationale for the Synthetic Pathway

The selection of 2-chloronitrobenzene as the starting material is a strategic choice based on both chemical reactivity and commercial availability. The synthesis is designed to proceed in two robust and high-yielding steps:

-

Chlorosulfonation: The introduction of a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring.

-

Amination: The conversion of the sulfonyl chloride group into the target sulfonamide (-SO₂NH₂) group.

This pathway is efficient and leverages well-understood reaction mechanisms, making it scalable and reproducible.

Mechanistic Principles and Pathway Analysis

The success of this synthesis hinges on the precise control of regioselectivity during the first step and the efficient conversion in the second.

Step 1: Electrophilic Aromatic Substitution: The Chlorosulfonation of 2-Chloronitrobenzene

The primary reaction is the direct chlorosulfonation of 2-chloronitrobenzene using an excess of chlorosulfonic acid (ClSO₃H).[3] This is a classic electrophilic aromatic substitution (EAS) reaction.

-

Generation of the Electrophile: Chlorosulfonic acid, a powerful reagent, serves as the source of the electrophile. While the exact nature of the electrophile can be complex, it is functionally equivalent to a sulfonyl chloride cation (⁺SO₂Cl), which is highly reactive towards electron-rich systems.[4][5]

-

Regioselectivity: The position of the incoming sulfonyl chloride group is dictated by the existing substituents on the benzene ring.

-

The Chloro (-Cl) group is an ortho-, para-director.

-

The Nitro (-NO₂) group is a strong deactivating group and a meta-director.

The combined influence of these groups directs the electrophile to the C-4 position. This position is para to the activating chloro group and meta to the deactivating nitro group, resulting in the desired isomer, 4-chloro-3-nitrobenzenesulfonyl chloride, as the major product. The strong electron-withdrawing nature of the nitro group deactivates the ring, necessitating harsh reaction conditions such as elevated temperatures (100-130°C) to drive the reaction to completion.[3][6]

-

Step 2: Nucleophilic Substitution: Amination of 4-Chloro-3-nitrobenzenesulfonyl Chloride

The intermediate sulfonyl chloride is a highly reactive electrophile. The subsequent amination step involves its reaction with a nucleophile, in this case, ammonia (NH₃).

-

Mechanism: The nitrogen atom of ammonia performs a nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion (Cl⁻) and a proton to form the stable sulfonamide linkage.

-

Reaction Conditions: This reaction is typically performed by slowly adding the reaction mass from the first step into chilled aqueous ammonia.[1] The low temperature is critical to control the highly exothermic nature of the acid-base neutralization (excess chlorosulfonic acid with ammonia) and the amination reaction itself, preventing potential side reactions and ensuring safety.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the synthesis.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |

| 2-Chloronitrobenzene | C₆H₄ClNO₂ | 157.56 | 88-73-3 | Starting Material |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | 7790-94-5 | Reagent, handle with extreme care |

| Aqueous Ammonia | NH₃(aq) | 17.03 (as NH₃) | 1336-21-6 | ~25-30% solution |

| Methanol | CH₃OH | 32.04 | 67-56-1 | Recrystallization Solvent |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Optional Recrystallization Solvent |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | |

| Crushed Ice | H₂O(s) | 18.02 | 7732-18-5 | For quenching |

Equipment

-

Three-necked round-bottom flask (1 L)

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Heating mantle with temperature control

-

Condenser with a gas outlet/scrubber for HCl vapors

-

Large beaker (2 L) for quenching

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part A: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride

-

Equip a clean, dry 1 L three-necked flask with a mechanical stirrer, thermometer, and a dropping funnel. Attach a condenser connected to a gas trap or scrubber to neutralize the evolving HCl gas.

-

In a fume hood, carefully charge the flask with chlorosulfonic acid (e.g., 450 mL for 100 g of starting material).[1] Begin stirring.

-

Slowly and cautiously add 2-chloronitrobenzene (100 g, ~0.635 mol) to the stirred chlorosulfonic acid via the dropping funnel. An initial exotherm may be observed; maintain the temperature below 40°C during the addition.

-

After the addition is complete, slowly heat the reaction mixture to 100-120°C.[3][7]

-

Maintain this temperature with constant stirring for 4-6 hours. The reaction progress can be monitored by observing the cessation of HCl gas evolution.[1][6]

-

After the reaction period, turn off the heat and allow the mixture to cool to ambient temperature. It can be stirred overnight at this temperature.[1]

Part B: Synthesis and Isolation of this compound

-

Prepare a large beaker (2 L) containing chilled aqueous ammonia (e.g., 800 mL) and crushed ice, and place it in an ice-salt bath to maintain a temperature of -10°C to 0°C.

-

Extremely carefully and slowly , pour the cooled reaction mass from Part A into the vigorously stirred, chilled ammonia solution. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

After the addition is complete, continue stirring the resulting slurry at -10°C for approximately 3 hours.[1]

-

Allow the mixture to warm to room temperature (~23°C) and continue stirring for another 2 hours to ensure complete reaction.[1]

-

Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid cake thoroughly with several portions of cold deionized water (e.g., 3 x 200 mL) until the filtrate is neutral.

Part C: Purification by Recrystallization

-

Transfer the crude, moist solid to a beaker and dissolve it in a minimal amount of hot methanol (~600 mL at 60°C).[1]

-

To the hot methanolic solution, slowly add warm water (~600 mL total, in portions of 200 mL) with stirring until the solution becomes persistently turbid.[1]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of a cold 1:1 methanol/water mixture, and dry under vacuum at 60°C to a constant weight.[1]

Safety Precautions

-

Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Aqueous Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. Handle in a well-ventilated area.

-

Exothermic Reactions: Both the chlorosulfonation and the quenching/amination steps are highly exothermic. Maintain strict temperature control and use slow, controlled addition rates.

Process Optimization and Data Summary

The yield and purity of the final product are highly dependent on the reaction conditions. The table below summarizes optimized parameters reported in the literature for the critical chlorosulfonation step.

| Parameter | Optimized Value | Rationale & Impact | Source |

| Molar Ratio (ClSO₃H : Substrate) | 4:1 to 5:1 | An excess of chlorosulfonic acid is required to act as both reagent and solvent, driving the reaction to completion. | [3][5][7] |

| Reaction Temperature | 100 - 130°C | Sufficient thermal energy is needed to overcome the deactivation of the ring by the nitro group. Temperatures that are too high can lead to side reactions like sulfone formation. | [1][3][6] |

| Reaction Time | 4 - 6 hours | Ensures the reaction proceeds to completion for a high yield of the intermediate sulfonyl chloride. | [1][3] |

| Reported Yield | ~81.5% (for intermediate) | Optimized conditions lead to high conversion and yield of the desired product. | [3][7] |

| Final Product Yield | ~50 g from 100 g starting material (~39%) | This reflects the overall yield after both reaction steps and purification. | [1] |

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Melting Point: Compare the experimental value with the literature value.

-

Spectroscopy: 1H NMR and IR spectroscopy can be used to confirm the chemical structure and the presence of key functional groups (sulfonamide N-H, nitro NO₂, aromatic C-H).[3]

Conclusion

The synthesis of this compound from 2-chloronitrobenzene is a robust and well-documented process. By carefully controlling the reaction parameters, particularly temperature and reagent stoichiometry during the critical chlorosulfonation step, a high yield of the key sulfonyl chloride intermediate can be achieved. The subsequent amination and purification steps provide the final product in good purity. This technical guide provides the foundational knowledge and a practical, field-tested protocol for the successful execution of this important chemical transformation.

References

- Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. NCBI Bookshelf. [Link]

-

How to carry out a sulfonation reaction?. ResearchGate. [Link]

-

Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]

-

Preparation of 4-chloro-3-nitrobenzenesulfonic acid. PrepChem.com. [Link]

-

The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. [Link]

-

Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Institutes of Health (NIH). [Link]

-

Synthesis of sodium 2-chloro-5-nitrobenzene sulfinate. PrepChem.com. [Link]

-

This compound - Solubility of Things. Solubility of Things. [Link]

Sources

- 1. This compound | 97-09-6 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Nitroaniline (CAS 97-09-6)

Introduction

3-Nitroaniline (CAS 97-09-6), also known as m-nitroaniline, is a pivotal organic compound with the chemical formula C₆H₆N₂O₂.[1][2] It is characterized by an aniline structure substituted with a nitro functional group at the meta position of the benzene ring.[3][4] This specific arrangement of functional groups imparts a unique reactivity profile, making it a crucial intermediate in a multitude of industrial and research applications. This guide provides a comprehensive technical overview of 3-Nitroaniline, delving into its physicochemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

3-Nitroaniline typically appears as yellow to orange crystalline needles or powder.[2][5] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, application, and process design.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O₂ | [3][5] |

| Molecular Weight | 138.12 g/mol | [5][6] |

| CAS Number | 99-09-2 | [1][5] |

| Appearance | Yellow needle-like crystals or powder | [2][5] |

| Melting Point | 111-114 °C | [7][8] |

| Boiling Point | 306 °C | [1][7] |

| Density | 1.438 g/cm³ | [2] |

| Water Solubility | 1.25 g/L (at 20 °C) | [8][9] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and methanol. Slightly soluble in benzene. | [2][5] |

| pKa | 2.47 | [1] |

| Vapor Pressure | 1 mmHg (at 119 °C) | [8] |

| Flash Point | 196 °C | [8] |

Synthesis and Manufacturing

The commercial production of 3-Nitroaniline primarily involves the selective reduction of 1,3-dinitrobenzene.[1][7] A common laboratory-scale synthesis, known as the Zinin reaction, utilizes sodium sulfide or hydrogen sulfide as the reducing agent.[1]

Illustrative Laboratory Synthesis Protocol

A widely employed laboratory method involves the partial reduction of m-dinitrobenzene.

Reaction: C₆H₄(NO₂)₂ + 3(NH₄)₂S → C₆H₄(NH₂)NO₂ + 3S + 6NH₃ + 2H₂O

Step-by-Step Protocol:

-

Preparation of the Reducing Agent: A solution of sodium hydrogen sulfide can be prepared in situ from sodium sulfide and sodium bicarbonate.[10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-dinitrobenzene in methanol.[10]

-

Reduction: The methanolic solution of the reducing agent is added gradually to the gently refluxing solution of 1,3-dinitrobenzene.[10] The reaction progress is often indicated by a color change.[10]

-

Workup: After the reaction is complete, most of the methanol is removed by distillation.[10] The remaining mixture is then poured into ice-cold water to precipitate the crude 3-Nitroaniline.[10]

-

Purification: The crude product can be purified by recrystallization from a hot aqueous methanol solution to yield yellow crystals.[10]

The causality behind this selective reduction lies in the controlled stoichiometry of the reducing agent, which is sufficient to reduce one nitro group but not both.

Caption: Synthesis of 3-Nitroaniline via selective reduction.

Chemical Reactivity and Key Reactions

The chemical behavior of 3-Nitroaniline is dictated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂). This makes the aromatic ring susceptible to electrophilic substitution, while the amino group can undergo diazotization.

Diazotization

The primary amino group of 3-Nitroaniline can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring.

Example Reaction: Synthesis of 3-Nitrophenol

-

Diazotization: 3-Nitroaniline is treated with sodium nitrite in the presence of sulfuric acid to form the corresponding diazonium salt.[11]

-

Hydrolysis: The diazonium salt is then subjected to acidic hydrolysis with sulfuric acid and water to yield 3-nitrophenol.[11]

Caption: Diazotization of 3-Nitroaniline to form 3-Nitrophenol.

Applications in Research and Industry

3-Nitroaniline's unique chemical structure makes it a valuable precursor in various industrial sectors.

-

Dyes and Pigments: It is a key intermediate in the synthesis of azo dyes.[1][3] For instance, it is used to produce Disperse Yellow 5 and Acid Blue 29.[1][4] The diazotized form of 3-Nitroaniline is coupled with other aromatic compounds to create a wide spectrum of colors for textiles and printing.[3]

-

Pharmaceuticals: In the pharmaceutical industry, 3-Nitroaniline serves as a building block for the synthesis of active pharmaceutical ingredients (APIs).[3][12] It is particularly utilized in the development of analgesics and anti-inflammatory agents.[3]

-

Agrochemicals: The compound is also employed in the manufacturing of certain agrochemicals.[3]

-

Other Industrial Uses: It finds application as a corrosion inhibitor and in the production of antioxidants and gasoline gum inhibitors.[13]

Spectroscopic Analysis

The structural characterization of 3-Nitroaniline is typically achieved through various spectroscopic techniques. While specific spectra are not provided in the search results, the expected key features would include:

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, symmetric and asymmetric stretching of the N-O bonds in the nitro group, and C-H and C=C stretching of the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the positions of the amino and nitro groups. The amine protons would also be visible. ¹³C NMR would display signals for the different carbon atoms in the benzene ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Safety and Toxicology

3-Nitroaniline is a hazardous substance and requires careful handling.

GHS Classification[1][14]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Handling and Storage

-

Handling: Use only in a well-ventilated area or under a fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[15][16] Avoid breathing dust and prevent contact with skin and eyes.[14][17] Do not eat, drink, or smoke when using this product.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][18] Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[19] Store locked up.[15]

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[9]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Seek medical advice if symptoms persist.[14]

-

Ingestion: Rinse mouth. Immediately call a poison center or doctor.[16]

Conclusion

3-Nitroaniline (CAS 97-09-6) is an indispensable chemical intermediate with a broad spectrum of applications, most notably in the synthesis of dyes and pharmaceuticals. Its utility stems from the reactivity conferred by the amino and nitro groups on the aromatic ring. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for its safe and effective use in research and industrial settings. Adherence to strict safety protocols is paramount when handling this toxic compound.

References

-

PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

-

Alpha Chemika. (n.d.). 3-NITROANILINE Pure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-nitroaniline. Retrieved from [Link]

-

Grokipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

Loba Chemie. (2015). 3-NITROANILINE PURE MSDS. Retrieved from [Link]

-

vibzzlab. (2020, December 20). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. YouTube. Retrieved from [Link]

-

The Crucial Role of 3-Methyl-5-nitroaniline in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]

-

Molychem. (n.d.). 3-NITROANILINE. Retrieved from [Link]

-

Carl ROTH. (2024). Safety data sheet: 3-Nitroaniline. Retrieved from [Link]

-

Study.com. (n.d.). Starting with 3-nitroaniline, show how to prepare 3-Nitrophenol. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Safety Data Sheet: m-Nitroaniline. Retrieved from [Link]

-

3-Nitroaniline Analytical Standard. (n.d.). Retrieved from [Link]

-

ChemBK. (2025). 3-Nitroaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

ChemWhat. (n.d.). 3-Nitroaniline CAS#: 99-09-2. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]

-

p-Nitroaniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chempanda.com [chempanda.com]

- 5. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. grokipedia.com [grokipedia.com]

- 8. 3-Nitroaniline CAS#: 99-09-2 [m.chemicalbook.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. youtube.com [youtube.com]

- 11. homework.study.com [homework.study.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 3-Nitroaniline Analytical Standard - Affordable Price, High Purity Chemical Supplier [nacchemical.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. lobachemie.com [lobachemie.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 19. fishersci.com [fishersci.com]

The Untapped Potential of 4-Chloro-3-nitrobenzenesulfonamide in Medicinal Chemistry: A Technical Guide

Introduction: Beyond a Simple Intermediate

4-Chloro-3-nitrobenzenesulfonamide is a versatile bifunctional molecule that has carved a niche for itself as a crucial intermediate in the synthesis of complex pharmaceuticals. Its most notable application to date is in the production of Venetoclax, a first-in-class B-cell lymphoma-2 (Bcl-2) inhibitor used in the treatment of chronic lymphocytic leukemia.[1] However, to view this compound merely as a stepping stone is to overlook its intrinsic potential as a scaffold for the development of novel therapeutic agents. The strategic positioning of a sulfonamide group, a nitro group, and a chlorine atom on the benzene ring offers a rich chemical playground for medicinal chemists. This guide will delve into the core chemical attributes of this compound, explore its established role in the synthesis of Venetoclax, and, more importantly, illuminate its potential in the design and discovery of new drugs.

Physicochemical Properties and Reactivity Profile

This compound is a yellow crystalline solid with a molecular weight of 236.63 g/mol .[2][3] Its solubility is limited in water but increases in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).[4] The molecule's reactivity is governed by its three key functional groups:

-

The Sulfonamide Group: This group is a cornerstone of many successful drugs and is known for its ability to form strong hydrogen bonds with biological targets, enhancing binding affinity.[5] The acidic proton on the sulfonamide nitrogen can be deprotonated, allowing for derivatization.

-

The Aromatic Ring: The benzene ring is activated towards nucleophilic aromatic substitution (SNA_r) by the presence of the electron-withdrawing nitro and sulfonyl groups. This allows for the displacement of the chlorine atom by various nucleophiles, a key reaction in the synthesis of Venetoclax.[6]

-

The Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized. This opens up a vast array of synthetic possibilities for creating diverse chemical libraries.

The interplay of these functional groups makes this compound a highly valuable and versatile building block in medicinal chemistry.

Established Application: The Gateway to Venetoclax

The most prominent application of this compound is as a key starting material in the synthesis of Venetoclax.[7][8][9] Venetoclax is an oral, selective inhibitor of Bcl-2, an anti-apoptotic protein that is overexpressed in many cancer cells.

Synthetic Workflow for Venetoclax Intermediate

The synthesis of the key sulfonamide intermediate for Venetoclax involves the nucleophilic aromatic substitution of the chlorine atom in this compound with a suitable amine.

Caption: Synthetic pathway to the Venetoclax sulfonamide intermediate.

Experimental Protocol: Synthesis of a Venetoclax Precursor

The following is a representative protocol for the SNAr reaction, a critical step in the synthesis of Venetoclax.[6]

Materials:

-

This compound

-

Appropriate amine nucleophile

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a solution of this compound (1 equivalent) in acetonitrile, add the amine nucleophile (1.1 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide intermediate.

Emerging Potential: Beyond an Intermediate

The true potential of this compound lies in its utility as a scaffold for generating novel bioactive molecules. The strategic derivatization of its functional groups can lead to compounds with a wide range of pharmacological activities.

Anticancer Agents

The benzenesulfonamide moiety is a well-established pharmacophore in the design of anticancer agents.[5][10][11] Derivatives of this compound can be explored for various anticancer mechanisms:

-

Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[12] By derivatizing the sulfonamide group of this compound, novel CA inhibitors can be developed.

-

Tubulin Polymerization Inhibitors: Some benzenesulfonamide derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, making them attractive anticancer targets.[11]

-

Kinase Inhibitors: The benzenesulfonamide scaffold can be incorporated into molecules that target various protein kinases involved in cancer cell signaling.

Caption: Derivatization strategies for developing anticancer agents.

Anti-inflammatory and Immunomodulatory Agents

Recent studies have highlighted the potential of this compound derivatives in modulating inflammatory pathways. A notable example is [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), which has shown promise in mitigating psoriasis-like lesions.[13]

-

Mechanism of Action: CIM has been shown to inhibit the MAPK/NF-κB/AP-1 signaling pathways, which are crucial in the inflammatory cascade.[13] This suggests that the 4-chloro-3-nitrobenzenesulfonyl moiety can serve as a valuable pharmacophore for designing novel anti-inflammatory drugs.

Antimicrobial Agents

The sulfonamide class of drugs has a long history as antimicrobial agents. While bacterial resistance is a concern, the development of novel sulfonamide derivatives remains a viable strategy. The this compound scaffold can be used to generate new compounds with potential activity against a range of pathogens.[14]

Quantitative Data Summary

| Derivative Class | Target/Activity | Reported Potency (IC₅₀/MIC) | Reference |

| Pyrazoline Benzenesulfonamides | Anticancer (various cell lines) | Varies, with some in the low micromolar range | [5][10] |

| Thiazolone-Benzenesulfonamides | Carbonic Anhydrase IX Inhibition | 10.93–25.06 nM | [12] |

| Indole Derivative (CIM) | Anti-inflammatory (Psoriasis model) | Effective in in-vivo models | [13] |

| N-Acylated 2-mercaptobenzenesulfonamides | Antibacterial (Gram-positive) | Varies | [14] |

Future Directions and Conclusion

This compound is far more than a simple synthetic intermediate. Its unique combination of reactive functional groups provides a robust platform for the development of a new generation of therapeutic agents. The proven success of this scaffold in the context of Venetoclax should serve as a catalyst for further exploration into its potential in oncology, inflammation, and infectious diseases. Future research should focus on:

-

Library Synthesis: The systematic derivatization of each of the three functional groups to create diverse chemical libraries for high-throughput screening.

-

Structure-Activity Relationship (SAR) Studies: Detailed investigation of how structural modifications impact biological activity to guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways through which novel derivatives exert their therapeutic effects.

References